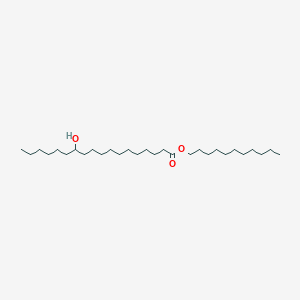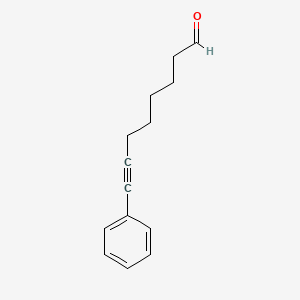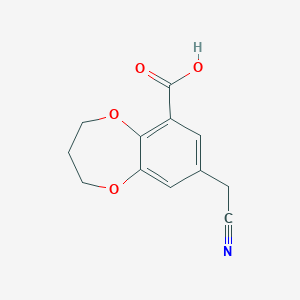
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound that features a benzodioxepine ring system with a cyanomethyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzodioxepine precursor with cyanomethyl reagents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyanomethyl group. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The benzodioxepine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines
Aplicaciones Científicas De Investigación
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group and carboxylic acid functional group play crucial roles in binding to these targets, modulating their activity and influencing biochemical pathways. The benzodioxepine ring system provides structural stability and enhances the compound’s affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-methyl ester
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-aldehyde
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-nitrile
Uniqueness
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The benzodioxepine ring system further enhances its stability and versatility compared to similar compounds.
Propiedades
Número CAS |
823225-86-1 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
8-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c13-3-2-8-6-9(12(14)15)11-10(7-8)16-4-1-5-17-11/h6-7H,1-2,4-5H2,(H,14,15) |
Clave InChI |
UPCGNKAGYRNVGH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=CC(=C2OC1)C(=O)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


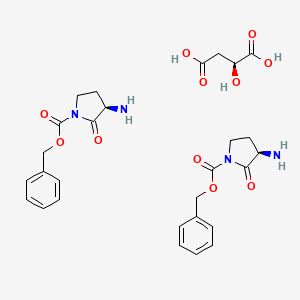


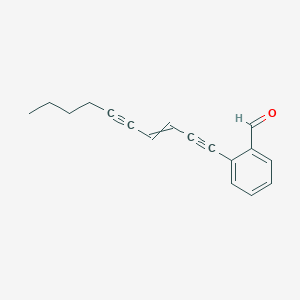

silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
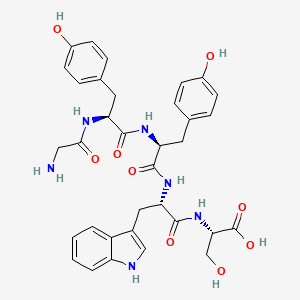


![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
